molecular formula C36H38ClF3N4O7S B147895 Cscomv CAS No. 129585-37-1

Cscomv

Cat. No. B147895
M. Wt: 763.2 g/mol
InChI Key: KMUDHYJPILFGSS-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cscomv, also known as Cysteine-S-conjugate β-lyase, is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids and xenobiotics in mammals. This enzyme is responsible for the breakdown of cysteine S-conjugates, which are often found in food and environmental toxins. Cscomv has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.

Mechanism Of Action

Cscomv catalyzes the breakdown of cysteine S-conjugates into cysteine and a corresponding thiol. This reaction is essential for the detoxification of many xenobiotics, which are often conjugated to cysteine in the liver. Cscomv is also involved in the metabolism of endogenous sulfur-containing amino acids, such as cysteine and homocysteine.

Biochemical And Physiological Effects

Cscomv has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to play a role in the regulation of glutathione levels in the liver, which is important for maintaining cellular redox balance. Cscomv has also been implicated in the regulation of blood pressure and the development of hypertension.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cscomv in lab experiments is its specificity for cysteine S-conjugates. This allows for the selective breakdown of these compounds, which can be useful for studying their effects on the body. However, one limitation of using Cscomv is that it requires the presence of a cofactor, such as pyridoxal 5'-phosphate, for activity. This can complicate experimental design and increase the cost of experiments.

Future Directions

There are many potential future directions for research on Cscomv. One area of interest is in the development of Cscomv inhibitors, which could be used to study the effects of cysteine S-conjugates on the body. Another area of interest is in the study of Cscomv expression and regulation in different tissues and under different conditions. Additionally, Cscomv may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

Cscomv can be synthesized using recombinant DNA technology. The gene encoding for Cscomv can be cloned into a suitable expression vector and then expressed in a host organism such as Escherichia coli. The enzyme can then be purified using various chromatographic techniques, such as ion exchange chromatography and size exclusion chromatography.

Scientific Research Applications

Cscomv has many potential applications in scientific research. One of the main areas of interest is in the field of toxicology, where Cscomv can be used to study the metabolism of xenobiotics and their effects on the body. Cscomv has also been used to study the metabolism of drugs and to investigate the mechanisms of drug toxicity.

properties

CAS RN

129585-37-1

Product Name

Cscomv

Molecular Formula

C36H38ClF3N4O7S

Molecular Weight

763.2 g/mol

IUPAC Name

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1

InChI Key

KMUDHYJPILFGSS-CONSDPRKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

SMILES

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

synonyms

CSCOMV
N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide
N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome

Origin of Product

United States

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